molecular formula C22H24N2O2S B2454828 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide CAS No. 327971-29-9

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B2454828
CAS No.: 327971-29-9
M. Wt: 380.51
InChI Key: BREVKYBOFAWGDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through the cyclization of appropriate precursors. The adamantane moiety is then introduced via a coupling reaction, followed by the addition of the carboxamide group under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and adamantane-based molecules, such as:

Uniqueness

What sets N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide apart is its unique combination of a thiazole ring and an adamantane moiety, which provides a balance of biological activity and stability. This makes it a promising candidate for further research and development in various fields .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a compound that has drawn attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources for a comprehensive understanding.

Synthesis and Characterization

The synthesis of this compound involves the condensation of adamantane derivatives with thiazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of adamantane-linked thiazole exhibit significant antimicrobial properties. For instance, a series of related compounds were evaluated against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Key findings include:

  • Broad-Spectrum Antibacterial Activity : Several compounds showed potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds 5c, 5g, 5l, 5m, and 5q were highlighted for their effectiveness .
  • Antifungal Activity : Compounds such as 5b, 5l, and 5q exhibited strong antifungal properties against Candida albicans, indicating their potential as antifungal agents .

Anticancer Activity

The anti-proliferative effects of this compound were assessed against various human tumor cell lines. The results indicated:

  • Inhibition of Tumor Cell Growth : Compounds derived from this scaffold demonstrated significant inhibitory effects on cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The most promising compounds showed IC50 values in the low micromolar range .
  • Mechanism of Action : Molecular docking studies suggested that these compounds can interact with key proteins involved in cancer cell proliferation, such as histone deacetylases (HDACs) and other targets associated with apoptosis induction .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antibacterial properties of adamantane-linked thiazole derivatives, researchers found that specific compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with traditional antibiotics. This indicates a potential for developing combination therapies that could enhance treatment efficacy against resistant strains.

Case Study 2: Anticancer Potential

A comprehensive study evaluated the anti-proliferative activity of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane derivatives against multiple cancer cell lines. The results indicated that these compounds could induce apoptosis through upregulation of pro-apoptotic markers like BAX while downregulating anti-apoptotic proteins such as Bcl-2. This dual mechanism highlights their potential as effective anticancer agents .

Data Tables

CompoundActivity TypeIC50 (µM)Target Organism/Cell Line
5cAntibacterial12.5Staphylococcus aureus
5gAntifungal8.0Candida albicans
5eAnti-proliferative6.7MCF-7
5kAnti-proliferative4.9A549

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-13(25)19-18(17-5-3-2-4-6-17)23-21(27-19)24-20(26)22-10-14-7-15(11-22)9-16(8-14)12-22/h2-6,14-16H,7-12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREVKYBOFAWGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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